

Derivatization of 2-Amino-3-bromo-5-methylbenzoic acid for biological activity

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-methylbenzoic acid

Cat. No.: B085322

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An Application Guide to the Synthesis and Biological Evaluation of **2-Amino-3-bromo-5-methylbenzoic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the derivatization of **2-Amino-3-bromo-5-methylbenzoic acid**, a versatile scaffold for the development of novel therapeutic agents. This compound's unique trifunctional nature—possessing an amino group, a bromo substituent, and a carboxylic acid moiety—offers multiple avenues for chemical modification. We present the strategic rationale, detailed experimental protocols for derivatization at each functional group, and methodologies for subsequent biological evaluation. This guide is intended to empower researchers to systematically explore the structure-activity relationships (SAR) of this privileged scaffold to generate derivatives with enhanced biological activities, particularly in the fields of oncology, inflammation, and infectious diseases.

Introduction: The Strategic Value of the 2-Amino-3-bromo-5-methylbenzoic Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile starting materials is paramount. **2-Amino-3-bromo-5-methylbenzoic acid** has emerged as a significant building

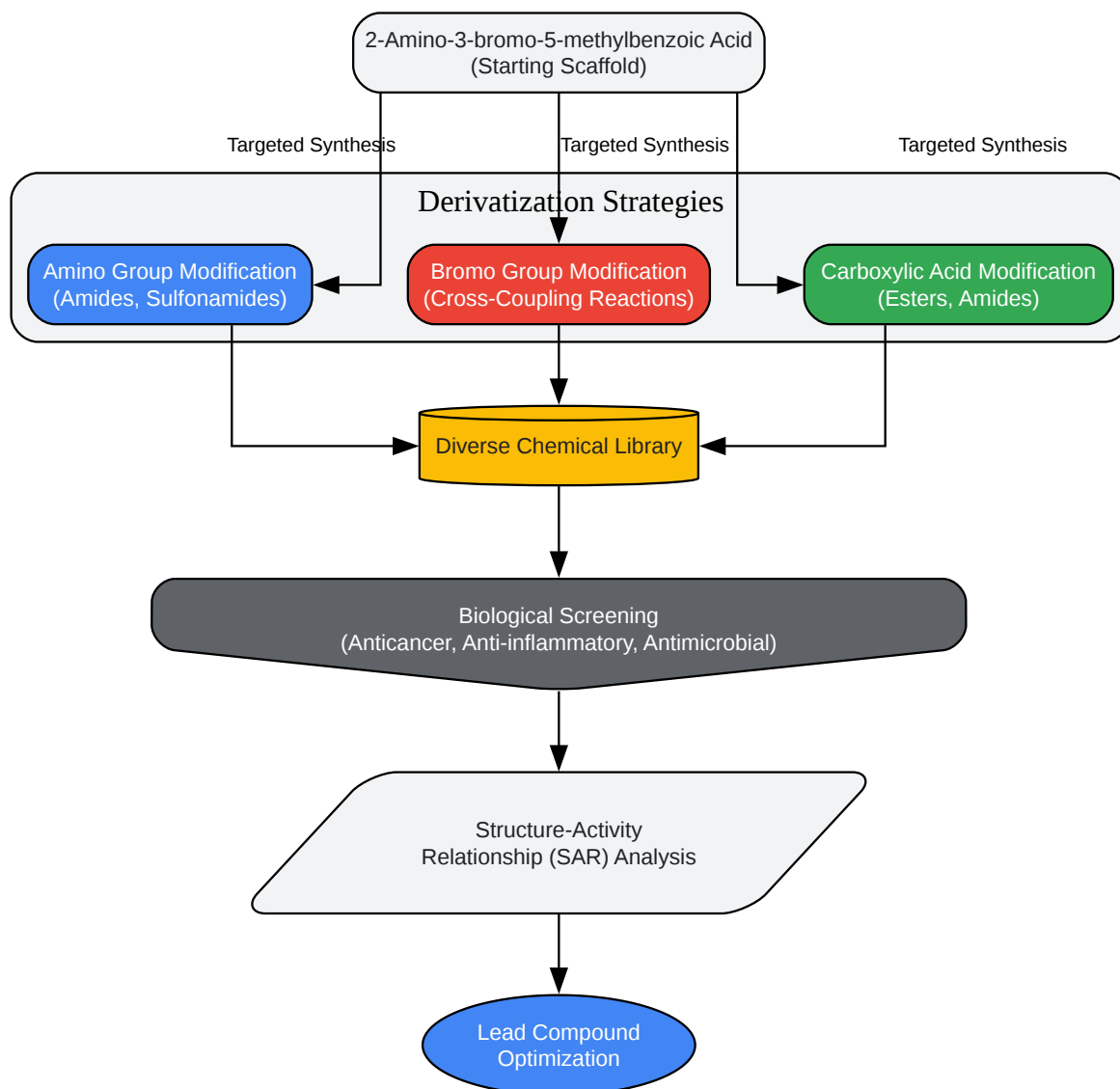
block in the synthesis of complex, biologically active molecules. Its value lies in the three distinct functional groups integrated within its stable aromatic structure:

- The Primary Amino Group: A potent nucleophile and a key site for forming amides, sulfonamides, and Schiff bases, allowing for the introduction of diverse functionalities.
- The Carboxylic Acid Group: Can be readily converted into esters or amides, serving as a critical anchor point for coupling with other molecules or modulating physicochemical properties like solubility and cell permeability.
- The Bromo Group: An excellent handle for modern synthetic chemistry, particularly metal-catalyzed cross-coupling reactions, enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds. Its presence also influences the electronic properties and lipophilicity of the molecule.

The strategic modification of these groups allows for the systematic exploration of chemical space to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic targets, including those in cancer and inflammatory diseases.

Core Rationale: A Multi-Pronged Approach to Derivatization

The derivatization of the core scaffold is guided by the principles of structure-activity relationship (SAR) studies. Each modification is a hypothesis: how will altering a specific part of the molecule affect its interaction with a biological target? The goal is to create a library of compounds where systematic changes can be correlated with changes in biological effect.



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Caption: Workflow for derivatization and biological evaluation.

Synthetic Strategies and Experimental Protocols

The following protocols are designed as self-validating systems. Each includes checkpoints for reaction monitoring (e.g., TLC) and concludes with purification and characterization, ensuring the integrity of the synthesized compounds.

Strategy 1: Derivatization of the Carboxylic Acid Group

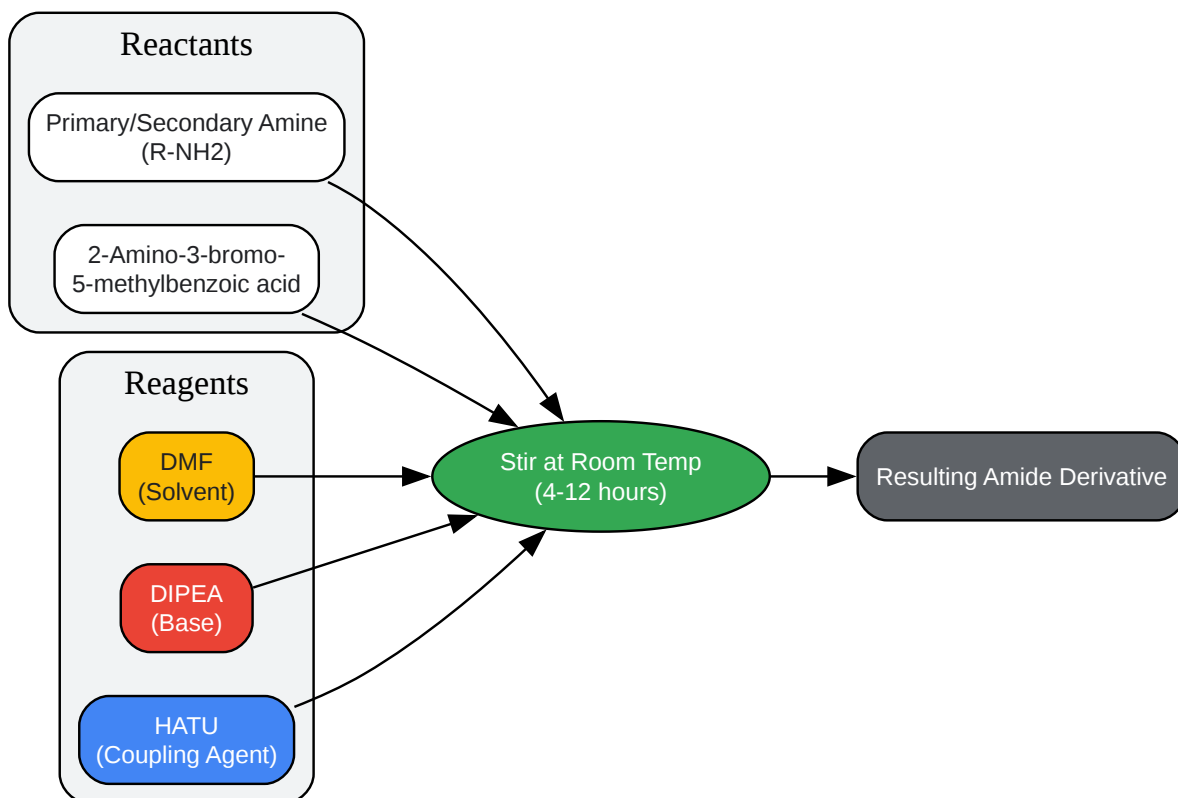
Modification at the carboxylic acid is fundamental for creating libraries of amides and esters, which are prevalent motifs in many pharmaceuticals.

Protocol 1: Amide Coupling via HATU

This protocol details a standard and highly efficient procedure for forming an amide bond with a primary amine using HATU, a common peptide coupling reagent.

Rationale for Reagent Selection:

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). It rapidly activates the carboxylic acid.
- DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the acid formed during the reaction and maintain an optimal pH for the coupling to proceed.
- DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.



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